
Norethindrone and ethinyl estradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norethindrone acetate, ethinyl estradiol, ferrous fumarate drug combination contains norethindrone & ethinyl estradiol..
Aplicaciones Científicas De Investigación
Contraception
Norethindrone and ethinyl estradiol are the primary components in many oral contraceptive formulations. They effectively prevent pregnancy with typical use failure rates of less than 1% per year .
Brand Name | Dosage | Indications |
---|---|---|
Ortho-Novum | 35 mcg EE / 1 mg Norethindrone | Contraception, regulation of menstrual cycles |
Loestrin | 21/7 regimen | Contraception, treatment of moderate acne |
Treatment of Menopausal Symptoms
These hormones are utilized in hormone replacement therapy to manage symptoms such as hot flashes, night sweats, and vaginal dryness. They help maintain bone density and reduce the risk of osteoporosis in postmenopausal women .
Management of Menstrual Disorders
Norethindrone is also prescribed to treat conditions like endometriosis and abnormal uterine bleeding. It helps regulate menstrual cycles and reduce heavy menstrual bleeding .
Pharmacokinetics
Studies have shown that pharmacokinetic profiles differ between populations. For instance, patients undergoing peritoneal dialysis exhibited higher serum levels of ethinyl estradiol compared to healthy controls, indicating altered metabolism in individuals with renal impairment .
Parameter | Normal Women | Dialysis Patients |
---|---|---|
Clearance (ml/hr/kg) | 525.8 | 296.1 |
AUC (pg/ml x hr) | 1071.4 | 1930.2 |
Case Study: Postmenopausal Women with Hyperparathyroidism
A study involving postmenopausal women treated with ethinyl estradiol or norethindrone showed a significant reduction in bone turnover rates and plasma calcium levels after three weeks of treatment .
- Ethinyl Estradiol Group : Plasma calcium decreased from 11.1 mg/dL to 10.3 mg/dL.
- Norethindrone Group : Plasma calcium decreased from 11.7 mg/dL to 11.4 mg/dL.
Study on Conversion Rates
Research indicates that norethindrone can be metabolically converted to ethinyl estradiol in small amounts when administered at therapeutic doses, although this conversion is not clinically significant for most patients .
Safety and Side Effects
While generally safe, the combination of this compound is associated with risks such as venous thromboembolism (VTE). The incidence rates vary based on estrogen dosage and patient factors .
Propiedades
Número CAS |
37270-71-6 |
---|---|
Fórmula molecular |
C40H50O4 |
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15-,16+,17+,18-,19-,20-;16-,17-,18+,19+,20+/m01/s1 |
Clave InChI |
NAPPWIFDUAHTRY-IPNRVOCKSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(17 alpha)-17-hydroxy-19-norpregn-4-en-20-yn-3-one, mixture with (17 alpha)-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol Anovlar Binovum Brevicon Brevion Con-fer DT 5061 DT-5061 Estrostep ethynylestradiol mixture with norethindrone LoDose Loestrin Loveston Modicon Neocon Netasyn norethindrone acetate, ethinyl estradiol, ferrous fumarate drug combination Norimen Norinyl 1-35 Norminest Ortho Novum 7-7-7 Ovyrmen Primidos SH 7.1122 SH B 259 AB Synphase Tri-norinyl Triella Trinovum Zoran |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.